4-Chloro-2-methyl-5-nitroquinoline 4-Chloro-2-methyl-5-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 145363-63-9
VCID: VC21100692
InChI: InChI=1S/C10H7ClN2O2/c1-6-5-7(11)10-8(12-6)3-2-4-9(10)13(14)15/h2-5H,1H3
SMILES: CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol

4-Chloro-2-methyl-5-nitroquinoline

CAS No.: 145363-63-9

Cat. No.: VC21100692

Molecular Formula: C10H7ClN2O2

Molecular Weight: 222.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-methyl-5-nitroquinoline - 145363-63-9

CAS No. 145363-63-9
Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
IUPAC Name 4-chloro-2-methyl-5-nitroquinoline
Standard InChI InChI=1S/C10H7ClN2O2/c1-6-5-7(11)10-8(12-6)3-2-4-9(10)13(14)15/h2-5H,1H3
Standard InChI Key IGXACOMJGSJFJU-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl
Canonical SMILES CC1=CC(=C2C(=N1)C=CC=C2[N+](=O)[O-])Cl

Chemical Identity and Basic Properties

4-Chloro-2-methyl-5-nitroquinoline is a substituted quinoline derivative with multiple functional groups attached to its core structure. The basic identification parameters of this compound are summarized in Table 1.

Table 1: Identity and Basic Properties of 4-Chloro-2-methyl-5-nitroquinoline

PropertyValue
CAS Registry Number145363-63-9 / 26863-50-3
Molecular FormulaC₁₀H₇ClN₂O₂
Molecular Weight222.63 g/mol
IUPAC Name4-chloro-2-methyl-5-nitroquinoline
Standard InChIInChI=1S/C10H7ClN2O2/c1-6-5-7(11)10-8(12-6)3-2-4-9(10)13(14)15/h2-5H,1H3
Standard InChIKeyIGXACOMJGSJFJU-UHFFFAOYSA-N
SMILESCC1=CC(=C2C(=N1)C=CC=C2N+[O-])Cl

The compound possesses a quinoline backbone (a bicyclic structure consisting of a benzene ring fused to a pyridine ring) with three key substituents: a chlorine atom at position 4, a methyl group at position 2, and a nitro group at position 5. The presence of these functional groups imparts specific chemical and physical properties to the molecule that distinguish it from other quinoline derivatives.

Structural Characteristics

The structure of 4-Chloro-2-methyl-5-nitroquinoline consists of a quinoline core with several functional groups. The quinoline backbone provides aromaticity and nitrogen-containing heterocyclic properties, while the substituents contribute to its reactivity profile and physical properties.

Structural Features

The compound's structural features can be broken down as follows:

  • Quinoline core: A fused bicyclic aromatic system containing a benzene ring and a pyridine ring

  • Chlorine at position 4: Provides a site for potential nucleophilic aromatic substitution

  • Methyl group at position 2: Contributes electron density and potential sites for further functionalization

  • Nitro group at position 5: Electron-withdrawing group that influences the reactivity of the aromatic system

These structural elements collectively determine the compound's reactivity patterns, particularly its susceptibility to nucleophilic aromatic substitution reactions, which are common in chlorinated nitroquinolines.

Physical Properties

Though specific experimental data for 4-Chloro-2-methyl-5-nitroquinoline is limited in the available sources, its physical properties can be estimated based on its structure and similar compounds.

Table 2: Estimated Physical Properties of 4-Chloro-2-methyl-5-nitroquinoline

PropertyEstimated ValueBasis of Estimation
Physical StateSolid at room temperatureBased on similar quinoline derivatives
ColorYellow to pale yellow solidCommon for nitroquinoline compounds
SolubilitySoluble in organic solvents (e.g., DMSO, DCM)Based on structure and similar compounds
LogP~2.6-3.2Based on similar substituted quinolines

The presence of the nitro group typically imparts a yellowish color to aromatic compounds, which is characteristic of many nitroquinolines. The compound is likely to exhibit crystalline properties, similar to other reported nitroquinoline derivatives .

Synthesis Methods

Several synthetic routes can be employed to produce 4-Chloro-2-methyl-5-nitroquinoline, with the most common approaches involving either:

  • Direct nitration of 4-chloro-2-methylquinoline

  • Chlorination of a suitable nitroquinoline precursor

Chemical Reactivity

The reactivity of 4-Chloro-2-methyl-5-nitroquinoline is primarily determined by its functional groups and their positions on the quinoline ring system.

Applications and Significance

4-Chloro-2-methyl-5-nitroquinoline serves as an important intermediate in organic synthesis and has potential applications in several areas:

Synthetic Intermediate

The compound can serve as a versatile building block for the synthesis of more complex quinoline derivatives through:

  • Nucleophilic substitution of the chlorine atom

  • Reduction of the nitro group to produce amino derivatives

  • Functionalization of the methyl group through oxidation or radical reactions

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-Chloro-2-methyl-5-nitroquinoline, it is useful to compare it with structurally related compounds.

Table 3: Comparison of 4-Chloro-2-methyl-5-nitroquinoline with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
4-Chloro-2-methyl-5-nitroquinolineC₁₀H₇ClN₂O₂222.63Base compound
4-Chloro-5-methylquinolineC₁₀H₈ClN177.63Lacks nitro group, methyl at position 5
4-Chloro-2-methyl-8-nitroquinolineC₁₀H₇ClN₂O₂222.63Nitro group at position 8 instead of 5
4-Chloro-6-methoxy-2-methyl-3-nitroquinolineC₁₁H₉ClN₂O₃~253.65Additional methoxy group, nitro at position 3
4-Chloro-2-nitrotolueneC₇H₆ClNO₂171.58Non-quinoline structure (benzene derivative)

This comparative analysis highlights the structural diversity within this class of compounds and the potential for different substitution patterns to yield materials with varying properties and applications.

Analytical Characterization

Several analytical techniques can be employed for the characterization and quality control of 4-Chloro-2-methyl-5-nitroquinoline.

NMR Spectroscopy

Proton NMR (¹H NMR) is particularly useful for confirming the structure of 4-Chloro-2-methyl-5-nitroquinoline. For related compounds, characteristic signals include:

  • Aromatic protons: typically observed in the range of δ 7.0-8.5 ppm

  • Methyl protons: usually appear as a singlet around δ 2.5-2.7 ppm

Mass Spectrometry

Mass spectrometry can provide confirmation of the molecular weight and fragmentation pattern. For 4-Chloro-2-methyl-5-nitroquinoline, the expected molecular ion peak would be around m/z 222, with characteristic isotope patterns due to the presence of chlorine.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for purity determination and quantitative analysis. For similar compounds, GC-MS has been employed with retention times in the range of 20-30 minutes depending on the specific method conditions .

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